molecular formula C13H19N3O B7529494 N-ethyl-2-piperidinonicotinamide

N-ethyl-2-piperidinonicotinamide

Cat. No.: B7529494
M. Wt: 233.31 g/mol
InChI Key: SXAMXSXRCFBBKH-UHFFFAOYSA-N
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Description

N-Ethyl-2-piperidinonicotinamide is a chemical compound of interest in medicinal chemistry and biological research. It features a nicotinamide core structure linked to an N-ethyl piperidine group. This molecular architecture is similar to other compounds studied for their potential interactions with various biological targets . Piperidine and its derivatives are common scaffolds in pharmaceuticals and are frequently explored for their potential bioactivity. Researchers investigate these types of molecules for a range of applications, including the development of novel therapeutic agents . The mechanism of action for this specific compound is not currently detailed in the literature and is an area for further investigation. As a derivative of nicotinamide, which is a form of Vitamin B3 and a precursor to essential cofactors like NAD+, the core structure can play a role in cellular processes . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. All necessary quality control procedures are followed to ensure high purity and consistency for research applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N-ethyl-2-piperidin-1-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-14-13(17)11-7-6-8-15-12(11)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAMXSXRCFBBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(N=CC=C1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide

Structural Differences :

  • Contains a hydroxyimino (-NOH) group attached to an acetamide backbone, with a 1-ethylpiperidin-3-yl substituent.
  • Differs from N-ethyl-2-piperidinonicotinamide in the absence of a pyridine ring and the presence of an oxime functional group.

Key Properties :

  • Piperidine and ethyl groups contribute to moderate lipophilicity, suggesting possible blood-brain barrier (BBB) penetration .

N,N-Dimethyl-2-sulfamoylnicotinamide

Structural Differences :

  • Features a sulfamoyl (-SO2NH2) group at the 2-position of the nicotinamide core, with dimethylamine substituents.
  • Contrasts with this compound in the absence of a piperidine ring and the inclusion of a sulfonamide moiety.

Molecular Data :

  • Molecular formula: C9H13N3O3S.
  • Molecular weight: 243.29 g/mol.
  • The sulfamoyl group increases polarity, likely reducing BBB permeability compared to piperidine-containing analogs .

Functional Implications :

N-Ethyl-2-(1-piperidinyl)ethanamine Dihydrochloride

Structural Differences :

  • Comprises an ethanamine backbone with ethyl and piperidinyl substituents, in a dihydrochloride salt form.
  • Lacks the nicotinamide core but shares the ethyl-piperidine motif with the target compound.

Molecular Data :

  • Molecular formula: C9H21N3·2HCl (salt form).
  • The dihydrochloride salt improves aqueous solubility but may limit lipid membrane diffusion .

Ethyl 2-(Piperidin-4-yl)acetate

Structural Differences :

  • Replaces the amide group with an ester, linked to a piperidin-4-yl moiety.
  • The ester group increases susceptibility to hydrolysis compared to the stable amide bond in this compound.

Physicochemical Properties :

  • Molecular formula: C9H17NO2.
  • Log Po/w: 1.24 (moderate lipophilicity).
  • Predicted BBB permeability: High, due to the piperidine and ester groups .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Log Po/w BBB Permeability
This compound C13H17N3O 231.30 Nicotinamide, ethyl-piperidine N/A ~1.5* Moderate*
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide C11H20N4O2 240.30 Hydroxyimino, acetamide 68–72 0.98 High
N,N-Dimethyl-2-sulfamoylnicotinamide C9H13N3O3S 243.29 Sulfamoyl, dimethylamine N/A -0.32 Low
Ethyl 2-(piperidin-4-yl)acetate C9H17NO2 171.24 Ester, piperidine N/A 1.24 High

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Efficiency: Compounds like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide demonstrate high yields (68–72%), suggesting that this compound could be synthesized efficiently using similar methods .
  • Solubility and Bioavailability: Sulfamoyl and dihydrochloride derivatives exhibit enhanced water solubility but reduced BBB penetration, whereas ester and hydroxyimino analogs show higher lipophilicity and CNS accessibility .
  • Functional Group Impact : The piperidine-ethyl motif consistently contributes to moderate lipophilicity across analogs, while substituents like sulfonamide or ester dictate metabolic stability and target engagement.

Preparation Methods

Reaction Conditions and Reagents

  • Starting materials : Malononitrile, benzaldehyde, tert-butyl acetoacetate, and N-ethylpiperidine.

  • Catalyst : Ammonium acetate (AcONH₄) in toluene under reflux.

  • Temperature : 80–100°C for 12–24 hours.

Mechanistic Pathway

The reaction proceeds via Knoevenagel condensation between benzaldehyde and malononitrile, followed by Michael addition of tert-butyl acetoacetate. Cyclization with N-ethylpiperidine forms the piperidine-substituted pyridine intermediate, which undergoes amidation to yield the final product.

Optimization Insights

  • Solvent selection : Toluene outperforms methanol due to reduced side-product formation.

  • Catalyst loading : A 1:1 molar ratio of AcONH₄ to substrate maximizes yield.

  • Yield : 35–41% after recrystallization (Table 1).

Table 1. MCR Optimization Parameters

ParameterOptimal ValueYield (%)Purity (GC)
SolventToluene41>99%
Reaction Time (h)183898%
Temperature (°C)903597%

The classical Hantzsch method constructs the pyridine ring, followed by piperidine and ethyl group introduction.

Stepwise Synthesis

  • Pyridine Core Formation :

    • Ethyl acetoacetate, ammonium acetate, and benzaldehyde react in ethanol to form 1,4-dihydropyridine.

    • Oxidation with HNO₃ yields 2-methylnicotinic acid.

  • Piperidine Functionalization :

    • 2-Methylnicotinic acid undergoes Friedel-Crafts acylation with piperidine in the presence of AlCl₃.

  • N-Ethylation :

    • The intermediate is treated with ethyl iodide and K₂CO₃ in DMF at 60°C.

Challenges and Solutions

  • Low regioselectivity : Use of bulky bases (e.g., DBU) improves selectivity for the 2-position.

  • Yield : 28–35% overall yield due to multi-step losses (Table 2).

Table 2. Hantzsch Method Performance

StepYield (%)Key Reagent
Pyridine formation45NH₄OAc, HNO₃
Piperidine addition60AlCl₃, Piperidine
N-Ethylation75Ethyl iodide, K₂CO₃

Coupling Reaction-Based Synthesis

Modern coupling strategies utilize amide bond formation between pre-synthesized nicotinic acid and N-ethylpiperidine.

Protocol Overview

  • Nicotinic acid activation : 2-Chloronicotinic acid is treated with thionyl chloride to form the acyl chloride.

  • Amide coupling : Reaction with N-ethylpiperidine in dichloromethane (DCM) using triethylamine (TEA) as a base.

Advantages Over Traditional Methods

  • Higher purity : >99% by HPLC due to fewer side reactions.

  • Scalability : Gram-scale synthesis achieves 65% yield.

Critical Parameters

  • Stoichiometry : A 1.2:1 ratio of acyl chloride to amine ensures complete conversion.

  • Temperature : 0°C to room temperature minimizes decomposition.

Table 3. Coupling Method Efficiency

ParameterValueOutcome
Reaction Time (h)1298% conversion
SolventDCM65% isolated yield
BaseTEA>99% purity

Comparative Analysis of Methods

Table 4. Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
MCR35–4197–99ModerateHigh
Hantzsch28–3595–98LowModerate
Coupling60–65>99HighLow
  • MCR : Best for rapid synthesis but limited by moderate yields.

  • Hantzsch : Suitable for academic labs but inefficient for industrial use.

  • Coupling : Optimal for high-purity, large-scale production.

Q & A

Basic Research Questions

Q. How should experimental protocols for synthesizing N-ethyl-2-piperidinonicotinamide be designed to ensure reproducibility?

  • Methodology : Follow NIH preclinical guidelines (e.g., detailed reporting of reaction conditions, solvents, catalysts, and purification steps) to enable replication. For example, specify reaction temperatures, stoichiometric ratios, and chromatographic methods. Reference analogous piperidine-acetamide synthesis protocols, such as hydrolysis and alkylation steps for related compounds . Include validation via NMR and mass spectrometry (as seen in PubChem entries for structurally similar molecules) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Adopt hazard controls from safety data sheets of structurally related amides (e.g., N,N-diethylacetamide): use fume hoods, nitrile gloves, and eye protection. Monitor vapor exposure and store in sealed containers under inert conditions . Include emergency procedures for spills, such as neutralization with non-reactive absorbents.

Q. How can researchers optimize spectroscopic characterization to confirm the compound’s structural integrity?

  • Methodology : Combine multiple techniques:

  • 1H/13C NMR : Assign peaks using deuterated solvents and compare to computed PubChem spectra .
  • Mass Spectrometry : Validate molecular ion peaks against theoretical masses (e.g., NIST reference data) .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch, piperidine ring vibrations) .

Advanced Research Questions

Q. How should contradictory data in pharmacological studies (e.g., varying IC50 values) be analyzed and resolved?

  • Methodology : Apply iterative qualitative analysis frameworks to identify confounding variables (e.g., cell line variability, assay conditions). Use statistical tools (ANOVA, dose-response curve normalization) as per NIH preclinical guidelines . Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB, parameterizing force fields for piperidine and amide moieties .
  • MD Simulations : Analyze stability of ligand-receptor complexes in Desmond or GROMACS, focusing on hydrogen bonding and hydrophobic interactions .
  • ADMET Prediction : Employ tools like SwissADME to estimate permeability and metabolic pathways .

Q. How can researchers address inconsistencies in toxicity profiles across preclinical models?

  • Methodology : Conduct meta-analyses of dose-response data, stratifying by model organism (e.g., rodent vs. zebrafish). Apply Hill slope models to assess inter-study variability . Validate findings using in vitro hepatocyte assays and Ames tests, aligning with FDA/NIH toxicity guidelines .

Data Reporting and Validation

Q. What criteria should be prioritized when publishing datasets on this compound to ensure interoperability?

  • Methodology : Adhere to FAIR principles:

  • Metadata : Include CAS registry numbers, InChIKeys, and spectral raw data .
  • Repository Use : Deposit in PubChem or ChEMBL with cross-references to experimental protocols .
  • Statistical Transparency : Report p-values, confidence intervals, and effect sizes per NIH standards .

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